Isocycloheximide

Description

What is Cycloheximide?

Cycloheximide is a dicarboximide that is 4-(2-hydroxyethyl)piperidine-2,6-dione in which a 3,5-dimethyl-2-oxocyclohexyl group replaces one of the hydrogens attached to the carbon bearing the hydroxy group. Cycloheximide is an antibiotic that Streptomyces griseus produces. It is a bacterial metabolism, a protein inhibitor, a neuroprotective agent, and an anticoronaviral.

Cycloheximide is a piperidone family member, including a piperidine antibiotic and an antibiotic fungicide. It derives from a piperidine-2,6-dione.

Streptomyces griseus produces Cycloheximide, a naturally occurring fungicide. Cycloheximide interferes with the translocation step of protein synthesis (movement and relation between two tRNA molecules about each other) and thus blocks eukaryotic translational extension. Biomedical research uses Cycloheximide to inhibit protein synthesis of eukaryotic cells in vitro (i.e., Outside of organisms. It is cheap and works quickly. You can quickly reverse its effects by removing the medium from the culture.

Uses of Cycloheximide

Cycloheximide can stimulate ethylene production by acting as a plant growth regulator. It can also be used as an animal pesticide and rodenticide. It can also suppress yeast and mold growth in test media to detect undesirable bacteria in beer fermentation.

As an experimental tool in molecular biology, Cycloheximide can determine the half-life of a protein. The half-life of proteins can be affected by treating cells with Cycloheximide over time. This is followed up by western blotting. Cycloheximide treatment allows you to see the half-life of proteins without interfering with transcription and translation.

Cycloheximide's translational elongation-freezing properties can also be used to perform ribosome profiling and translational profiling. The addition of Cycloheximide stops translation, and then the DNA/RNA within the cell is nucleated. It is then possible to sequence the ribosome-bound parts RNA.

Cycloheximide also was used to make it easier to isolate bacteria from environmental samples.

Biological effects of Cycloheximide

Cycloheximide can inhibit mitochondrial protein synthesis but not Cycloheximide. On the other hand, chloramphenicol inhibits mitochondrial protein synthesis (and bacterial) but is ineffective against synthesis on cytoplasmic Ribosomes. These inhibitors were used before genomes were made to determine which mitochondrial proteins were synthesized from mitochondrial genes.

Cycloheximide, a protein synthesis inhibitor in eukaryotes, is shown to inhibit translation elongation by binding to the E site of the 60S ribosomal units and interfering w/ deacetylated tRNA. Cycloheximide is ineffective in inducing apoptosis, but it can induce cell death by FADD-dependent mechanisms in T cells. Moreover, Cycloheximide is synergistic with Tumor Necrosis factor, which can be used to cause cell death. Cycloheximide blocks bortezomib-stimulated protein ubiquitination.

The widely-used Cycloheximide (CHX) is used to select CHX-resistant yeast strains and fungi. It can also be used for super-induction and induction of apoptosis by death receptors. It has been demonstrated to activate cumulus-free horse oocytes and have neuroprotective properties.

Properties

IUPAC Name |

4-[2-(3,5-dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHMISFOHDHNIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6746-42-5 | |

| Record name | Isocycloheximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Isocycloheximide vs. Cycloheximide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure Analysis

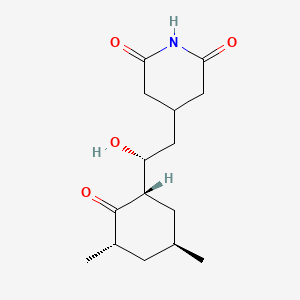

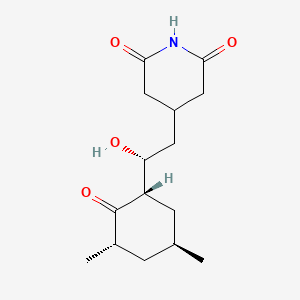

Isocycloheximide and cycloheximide are stereoisomers, meaning they share the same molecular formula (C₁₅H₂₃NO₄) and sequence of bonded atoms, but differ in the three-dimensional orientation of their atoms. This subtle difference in stereochemistry accounts for potential variations in their biological activities.

The core structure of both molecules consists of a glutarimide ring and a dimethylcyclohexanone ring linked by a hydroxyethyl chain. The key distinction lies in the stereochemistry at the carbon atom of the cyclohexanone ring to which the hydroxyethyl-glutarimide side chain is attached.

Table 1: Chemical Structure and Properties

| Property | Isocycloheximide | Cycloheximide |

| IUPAC Name | 4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione | 4-[(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione |

| Molecular Formula | C₁₅H₂₃NO₄ | C₁₅H₂₃NO₄ |

| Molecular Weight | 281.35 g/mol | 281.35 g/mol |

| CAS Number | 3546-42-7 | 66-81-9 |

| 2D Structure |

|

|

Comparative Biological Activity

Both cycloheximide and isocycloheximide are known to inhibit eukaryotic protein synthesis, which is the primary mechanism behind their biological effects, including antifungal and phytotoxic activities. However, the stereochemical difference can influence their binding affinity to the ribosomal target, leading to variations in potency.

Inhibition of Protein Synthesis

Cycloheximide is a well-characterized inhibitor of the elongation step in eukaryotic protein synthesis. It binds to the E-site of the 60S ribosomal subunit, thereby blocking the translocation of tRNA. This stalls protein synthesis and leads to cell cycle arrest and, ultimately, apoptosis. While isocycloheximide is also known to inhibit protein synthesis, detailed comparative studies on its potency relative to cycloheximide are less common in the literature.

Table 2: Comparative Cytotoxicity (IC₅₀ Values)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Cycloheximide | Human cancer cell lines | ~0.1 - 1.0 | [1][2] |

| Isocycloheximide | Human cancer cell lines | Generally reported to be less active than cycloheximide |

Antifungal Activity

Cycloheximide has been widely used as a fungicide. Its efficacy varies among different fungal species. Data on the antifungal spectrum of isocycloheximide is less extensive, but it is also reported to possess antifungal properties.

Table 3: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Cycloheximide | Candida albicans | 1.95 - 62.5 | [3] |

| Cycloheximide | Aspergillus niger | Varies | [4] |

| Isocycloheximide | Various fungi | Data not widely available in comparative studies |

Phytotoxicity

The inhibition of protein synthesis by these compounds also leads to phytotoxic effects, making them potential herbicides.

Table 4: Comparative Phytotoxicity (EC₅₀ Values)

| Compound | Plant Species | EC₅₀ | Reference |

| Cycloheximide | Various | Data available but varies widely with species and conditions | [5] |

| Isocycloheximide | Various | Limited comparative data available |

Experimental Protocols

Cycloheximide Chase Assay for Determining Protein Half-Life

This protocol is widely used to determine the degradation rate of a specific protein.

Materials:

-

Cell culture medium

-

Cycloheximide (stock solution in DMSO, e.g., 10 mg/mL)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Antibody against the protein of interest

Procedure:

-

Seed cells in appropriate culture vessels and grow to the desired confluency.

-

Treat the cells with cycloheximide at a final concentration that effectively inhibits protein synthesis in the specific cell line (typically 10-100 µg/mL).

-

Harvest cells at various time points after cycloheximide addition (e.g., 0, 2, 4, 8, 12, 24 hours). The initial time point (0 hours) serves as the control.

-

Wash the harvested cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation to remove cell debris.

-

Determine the protein concentration of each lysate.

-

Resolve equal amounts of protein from each time point by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific to the protein of interest.

-

Incubate with an appropriate secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the protein bands using a suitable substrate and imaging system.

-

Quantify the band intensities and plot the protein level against time to determine the half-life.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

Materials:

-

Fungal isolate

-

Appropriate liquid growth medium (e.g., RPMI-1640)

-

Cycloheximide or Isocycloheximide stock solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the fungal isolate in the growth medium.

-

Prepare serial two-fold dilutions of the test compound (cycloheximide or isocycloheximide) in the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Add the fungal inoculum to each well containing the test compound and the growth control.

-

Incubate the plates at an appropriate temperature and for a sufficient duration for the specific fungus (e.g., 24-48 hours at 35°C).

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.[3]

Visualizations

Signaling Pathway: Inhibition of Protein Synthesis

The primary mechanism of action for both cycloheximide and isocycloheximide is the inhibition of eukaryotic protein synthesis. The following diagram illustrates the step at which these compounds interfere with the translation process.

Caption: Inhibition of the translocation step in eukaryotic protein synthesis.

Signaling Pathway: Cycloheximide's Effect on RhoA Signaling

Recent studies have shown that cycloheximide can inhibit actin cytoskeletal dynamics by suppressing the activation of the small GTPase RhoA. This effect may be independent of its role in protein synthesis inhibition.[1][6]

Caption: Suppression of RhoA activation by cycloheximide.

Experimental Workflow: Cycloheximide Chase Assay

The following diagram outlines the key steps in a typical cycloheximide chase assay.

Caption: Key steps in a cycloheximide chase assay workflow.

References

- 1. Cycloheximide Inhibits Actin Cytoskeletal Dynamics by Suppressing Signaling via RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Antifungal Efficacy and Safety of Cycloheximide as a Supplement in Optisol-GS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Isocycloheximide: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocycloheximide is a naturally occurring glutarimide antibiotic and a stereoisomer of the well-known protein synthesis inhibitor, cycloheximide. While cycloheximide has been extensively studied and utilized as a research tool for decades, specific information regarding the discovery, origin, and detailed biological activity of isocycloheximide is less abundant in scientific literature. This technical guide aims to provide a comprehensive overview of the current knowledge on isocycloheximide, drawing comparisons with its prominent stereoisomer to offer a clearer perspective for research and drug development professionals. This document will cover its discovery and microbial origin, its known biological activities with available quantitative data, and generalized experimental protocols for its study. Furthermore, it will explore the relevant signaling pathways, primarily based on the understanding of its closely related counterpart, cycloheximide, to provide a foundational framework for future research into isocycloheximide's mechanism of action.

Discovery and Origin

Isocycloheximide, like its stereoisomer cycloheximide, is a secondary metabolite produced by actinomycete bacteria of the genus Streptomyces. The initial discovery of cycloheximide in the 1940s from Streptomyces griseus marked a significant milestone in the study of protein synthesis. While the exact details of the first isolation and characterization of isocycloheximide are not as prominently documented, it is understood to be a natural product that can be co-produced with cycloheximide by certain Streptomyces strains.

The primary source of isocycloheximide identified in the literature is Streptomyces species. These Gram-positive bacteria are renowned for their ability to produce a wide array of bioactive secondary metabolites, including many clinically important antibiotics. The biosynthesis of isocycloheximide is believed to follow a similar polyketide pathway as cycloheximide, involving a series of enzymatic reactions that assemble the characteristic glutarimide and cyclohexanone rings.

Biological Activity and Mechanism of Action

Isocycloheximide is primarily recognized for its antifungal properties.[1] As a stereoisomer of cycloheximide, its mechanism of action is presumed to be similar, involving the inhibition of eukaryotic protein synthesis. Cycloheximide exerts its effect by binding to the E-site of the 60S ribosomal subunit, thereby interfering with the translocation step of elongation.[2][3] This disruption of protein synthesis ultimately leads to cell cycle arrest and, in many cases, apoptosis.

Due to the limited specific research on isocycloheximide, its full spectrum of biological activities has not been as thoroughly investigated as that of cycloheximide. However, based on its structural similarity, it is plausible that isocycloheximide may exhibit other biological effects, such as potential cytotoxicity against certain cell lines.

Quantitative Data

Specific quantitative data for isocycloheximide, such as IC50 values for antifungal or cytotoxic activities, are not widely available in the public domain. To provide a comparative context, the following table summarizes the known quantitative data for cycloheximide. Researchers are encouraged to perform their own dose-response studies to determine the specific potency of isocycloheximide in their experimental systems.

| Compound | Biological Activity | Test System | IC50 / MIC | Reference |

| Isocycloheximide | Antifungal | Not Specified | Data Not Available | [1] |

| Cycloheximide | Protein Synthesis Inhibition | in vivo | 532.5 nM | |

| RNA Synthesis Inhibition | in vivo | 2880 nM | ||

| Anti-MERS-CoV Activity | Vero cells | 0.16 μM | ||

| Antifungal (MIC) | Candida albicans | 12.5 µg/mL | [4] | |

| Antifungal (MIC) | Saccharomyces cerevisiae | 0.05 - 1.6 µg/mL | [4] | |

| Cytotoxicity | HepG2 cells | 570 ± 510 nM | [5] | |

| Cytotoxicity | Primary Rat Hepatocytes | 680 ± 1300 nM | [5] |

Experimental Protocols

Detailed experimental protocols specifically for the study of isocycloheximide are scarce. Therefore, the following sections provide generalized methodologies that can be adapted by researchers.

Isolation and Characterization of Isocycloheximide from Streptomyces sp.

This protocol outlines a general procedure for the extraction, purification, and identification of isocycloheximide from a producing Streptomyces strain.

-

Fermentation:

-

Inoculate a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or vegetative mycelium of the Streptomyces strain.

-

Incubate the culture on a rotary shaker at 28-30°C for 7-14 days.

-

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate or butanol.

-

Extract the mycelial cake with acetone or methanol.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of solvents, such as a mixture of chloroform and methanol, starting with a low polarity and gradually increasing it.

-

Monitor the fractions by thin-layer chromatography (TLC) and bioassay (e.g., against a susceptible fungal strain).

-

Pool the active fractions and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure isocycloheximide.

-

-

Characterization:

-

Determine the structure of the purified compound using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

-

-

Compare the obtained spectral data with published data for isocycloheximide to confirm its identity.

-

Antifungal Susceptibility Testing

This protocol describes a general method for determining the minimum inhibitory concentration (MIC) of isocycloheximide against a fungal strain using a broth microdilution assay.

-

Preparation of Inoculum:

-

Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature.

-

Prepare a suspension of fungal spores or cells in sterile saline or broth and adjust the concentration to a standard density (e.g., 1-5 x 10⁵ CFU/mL).

-

-

Broth Microdilution Assay:

-

Prepare a serial two-fold dilution of isocycloheximide in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Add the standardized fungal inoculum to each well.

-

Include a positive control (fungus without inhibitor) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the fungus for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of isocycloheximide that completely inhibits the visible growth of the fungus.

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by isocycloheximide have not been delineated, the known effects of its stereoisomer, cycloheximide, provide a valuable starting point for investigation. Cycloheximide is known to impact several cellular signaling pathways, primarily as a consequence of its inhibition of protein synthesis.

One significant pathway affected by the inhibition of protein synthesis is the PI3K/Akt signaling pathway. Studies have shown that blocking protein synthesis can lead to the activation of Akt, which in turn can influence downstream processes such as cell survival and apoptosis.

The following diagram illustrates the general workflow for isolating and identifying a natural product like isocycloheximide from a microbial source.

Caption: A generalized workflow for the isolation and characterization of isocycloheximide.

The following diagram illustrates the known signaling pathway affected by cycloheximide, which may be relevant for isocycloheximide research.

Caption: Signaling pathway affected by cycloheximide-induced protein synthesis inhibition.

Conclusion and Future Directions

Isocycloheximide remains a relatively understudied natural product with potential as an antifungal agent. Its structural similarity to the extensively researched cycloheximide suggests a similar mechanism of action and potentially a broader range of biological activities. This technical guide provides a summary of the currently available information on isocycloheximide and offers a framework for future research.

To fully elucidate the therapeutic potential of isocycloheximide, further studies are warranted. Key areas for future investigation include:

-

Comprehensive Biological Screening: A thorough evaluation of isocycloheximide's activity against a wide range of fungal pathogens and cancer cell lines is needed to determine its potency and spectrum of activity.

-

Mechanism of Action Studies: Detailed biochemical and cellular assays are required to confirm that isocycloheximide's mechanism of action is indeed through the inhibition of protein synthesis and to explore any potential off-target effects.

-

Biosynthetic Pathway Elucidation: A deeper understanding of the biosynthetic pathway of isocycloheximide could enable synthetic biology approaches to improve its production and generate novel analogs with enhanced properties.

-

In vivo Efficacy and Toxicity Studies: Should in vitro studies show promise, subsequent in vivo experiments in animal models will be crucial to assess the efficacy, pharmacokinetics, and safety profile of isocycloheximide.

By addressing these research gaps, the scientific community can unlock the full potential of isocycloheximide as a lead compound for the development of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cycloheximide | Cell Signaling Technology [cellsignal.com]

- 4. Cycloheximide - Wikipedia [en.wikipedia.org]

- 5. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Tale of Two Isomers: Unraveling the Divergent Biological Activities of Isocycloheximide and Cycloheximide

For Immediate Release

[CITY, State] – November 20, 2025 – In the landscape of biochemical research, Cycloheximide is a well-established tool, widely utilized for its potent ability to inhibit protein synthesis in eukaryotes. However, its stereoisomer, Isocycloheximide, presents a fascinating case of structural similarity yet stark functional divergence. This technical guide provides an in-depth comparative analysis of the biological activities of Isocycloheximide and its renowned counterpart, Cycloheximide, offering researchers, scientists, and drug development professionals a comprehensive understanding of their distinct molecular interactions and cellular consequences.

Cycloheximide, a glutarimide antibiotic produced by Streptomyces griseus, exerts its well-documented effects by binding to the E-site of the 60S ribosomal subunit, thereby obstructing the translocation step of translational elongation.[1][2] This mechanism effectively halts the process of protein synthesis, making it an invaluable instrument for studying a myriad of cellular processes that are dependent on de novo protein production. In contrast, early pivotal research has demonstrated that Isocycloheximide, despite sharing the same chemical formula and core structure, does not inhibit cerebral protein synthesis.[3] This fundamental difference in their primary biological activity forms the cornerstone of this comparative guide.

Comparative Analysis of Biological Activities

While both isomers exhibit effects on motor activity in animal models, their impact on fundamental cellular processes diverges significantly. A seminal study published in Science in 1971 by Segal, Squire, and Barondes provided the first direct comparison, revealing that intracerebral injections of both Cycloheximide and Isocycloheximide produced identical changes in the activity levels of mice. However, only Cycloheximide was found to cause amnesia, a direct consequence of its inhibition of protein synthesis required for memory consolidation.[3] Isocycloheximide, conversely, did not induce amnesia, correlating with its inability to block the synthesis of new proteins in the brain.[3]

This stark contrast underscores the critical role of stereochemistry in determining the biological function of molecules. The specific three-dimensional arrangement of atoms in Cycloheximide allows for its precise interaction with the ribosomal machinery, a fit that Isocycloheximide cannot achieve.

| Compound | Protein Synthesis Inhibition | Effect on Motor Activity | Amnesic Effects |

| Cycloheximide | Potent Inhibitor | Induces Changes | Induces Amnesia |

| Isocycloheximide | No Inhibition | Induces Changes | No Amnesic Effects |

Mechanism of Action: A Tale of Two Conformations

The differential activity of these two isomers lies in their stereochemical conformation. The precise spatial orientation of the hydroxyl group and the dimethylcyclohexanone ring in Cycloheximide is crucial for its binding to the E-site of the ribosome. This interaction effectively stalls the ribosome, preventing the elongation of the polypeptide chain.[1][2] Isocycloheximide, with a different spatial arrangement of these key functional groups, is unable to establish the necessary molecular interactions with the ribosomal target.

Figure 1: Differential interaction with the ribosome.

Signaling Pathways: A Largely Unexplored Frontier for Isocycloheximide

The downstream cellular effects of Cycloheximide have been extensively studied. Its ability to halt protein synthesis has been shown to impact a multitude of signaling pathways. For instance, Cycloheximide can induce apoptosis in various cell types and has been demonstrated to influence pathways involving RhoA, MEK1/ERK, and PI3K/AKT.[4][5]

In stark contrast, the effects of Isocycloheximide on intracellular signaling pathways remain largely uninvestigated. Due to its inability to inhibit protein synthesis, it is plausible that Isocycloheximide does not trigger the same downstream cascades as its isomer. However, its observed effects on motor activity suggest that it may interact with other, as yet unidentified, cellular targets. Further research is imperative to elucidate the molecular mechanisms underlying the biological activity of Isocycloheximide and to explore its potential as a tool for probing neuronal function independent of protein synthesis inhibition.

Figure 2: Known and potential signaling interactions.

Experimental Protocols

Assessment of Protein Synthesis Inhibition

A standard method to quantify the inhibition of protein synthesis involves measuring the incorporation of radiolabeled amino acids into newly synthesized proteins.

Materials:

-

Cell culture medium

-

Cycloheximide and Isocycloheximide solutions of varying concentrations

-

Radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Protocol:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of Cycloheximide or Isocycloheximide for a specified duration (e.g., 30 minutes).

-

Add the radiolabeled amino acid to the culture medium and incubate for a defined period (e.g., 1-4 hours).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Precipitate the proteins by adding cold 10% TCA and incubate on ice for 30 minutes.

-

Wash the precipitate with cold 5% TCA to remove unincorporated amino acids.

-

Solubilize the protein precipitate in a suitable buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity of the solubilized protein using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition relative to untreated control cells.

In Vivo Assessment of Motor Activity and Memory

The protocol described by Segal et al. (1971) can be adapted to assess the effects of these compounds on motor activity and memory in mice.

Materials:

-

Cycloheximide and Isocycloheximide solutions for injection

-

Apparatus for measuring motor activity (e.g., open field arena with automated tracking)

-

Apparatus for memory assessment (e.g., passive avoidance chamber)

Protocol for Motor Activity:

-

Administer Cycloheximide or Isocycloheximide via the desired route (e.g., intracerebral or subcutaneous injection).

-

Place the mouse in the open field arena at a specific time point post-injection.

-

Record and analyze motor activity parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena.

Protocol for Memory Assessment (Passive Avoidance):

-

Training: Place the mouse in the light compartment of the passive avoidance chamber. When the mouse enters the dark compartment, deliver a mild foot shock.

-

Administer Cycloheximide or Isocycloheximide immediately after training.

-

Testing: 24 hours later, place the mouse back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates memory of the aversive stimulus.

Figure 3: General experimental workflow.

Conclusion and Future Directions

The comparative analysis of Isocycloheximide and Cycloheximide provides a compelling illustration of the profound impact of stereoisomerism on biological activity. While Cycloheximide remains an indispensable tool for inhibiting protein synthesis, Isocycloheximide offers a unique opportunity to study cellular processes, particularly in the nervous system, that are influenced by its chemical structure but are independent of de novo protein synthesis.

Future research should focus on several key areas. Firstly, a more extensive quantitative analysis of Isocycloheximide's lack of effect on protein synthesis across various cell types and in vitro translation systems is warranted. Secondly, identifying the specific molecular targets of Isocycloheximide that mediate its effects on motor activity is a critical next step. Finally, a comprehensive investigation into the potential effects of Isocycloheximide on a broad range of signaling pathways will be essential to fully understand its biological role and to unlock its potential as a novel research tool. This deeper understanding will not only enhance our knowledge of fundamental cellular processes but may also open new avenues for therapeutic intervention.

References

- 1. Cycloheximide | Cell Signaling Technology [cellsignal.com]

- 2. Cycloheximide - Wikipedia [en.wikipedia.org]

- 3. Cycloheximide: its effects on activity are dissociable from its effects on memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cycloheximide stimulates suppressor of cytokine signaling-3 gene expression in 3T3-L1 adipocytes via the extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cycloheximide Inhibits Actin Cytoskeletal Dynamics by Suppressing Signaling via RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocycloheximide: An In-depth Technical Guide to a Potential Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocycloheximide, a stereoisomer of the well-characterized protein synthesis inhibitor cycloheximide, presents a compelling case for investigation as a tool in molecular biology and a potential scaffold for therapeutic development. Like its isomer, isocycloheximide is a glutarimide antibiotic that targets the eukaryotic ribosome, thereby arresting protein synthesis. This technical guide provides a comprehensive overview of isocycloheximide, detailing its mechanism of action, comparative efficacy, and its impact on cellular signaling pathways. Furthermore, this document offers detailed experimental protocols for researchers seeking to investigate its potential as a protein synthesis inhibitor.

Introduction

Isocycloheximide is a naturally occurring fungicide produced by the bacterium Streptomyces griseus.[1] It belongs to the glutarimide class of antibiotics, which are known for their potent inhibitory effects on eukaryotic protein synthesis.[2] As a stereoisomer of cycloheximide, isocycloheximide shares the same chemical formula (C15H23NO4) and core structural components, including the critical glutarimide ring responsible for its biological activity.[3] While cycloheximide has been extensively studied and is widely used as a laboratory tool to block protein synthesis, isocycloheximide remains less characterized.[1] However, its structural similarity suggests a shared mechanism of action and comparable biological effects, making it a subject of interest for research and drug development.

Mechanism of Action: Targeting Eukaryotic Translation

Isocycloheximide, like cycloheximide, inhibits protein synthesis in eukaryotes by targeting the 60S ribosomal subunit.[2] The primary mechanism of action is the disruption of the translocation step during the elongation phase of translation.[1]

The key steps in the proposed mechanism are:

-

Binding to the E-site: Isocycloheximide binds to the E-site (exit site) of the large ribosomal subunit (60S).[2] This binding pocket is a common target for glutarimide antibiotics.[2]

-

Interference with tRNA Translocation: By occupying the E-site, isocycloheximide sterically hinders the movement of deacylated tRNA from the P-site (peptidyl site) to the E-site. This is a crucial step in the translocation process, which is mediated by the eukaryotic elongation factor 2 (eEF2).[2]

-

Stalling of the Ribosome: The blockage of tRNA translocation effectively stalls the ribosome on the mRNA transcript, preventing the addition of subsequent amino acids to the growing polypeptide chain.[1] This leads to a rapid and potent cessation of protein synthesis.

It is important to note that mitochondrial protein synthesis is resistant to isocycloheximide, a characteristic shared with cycloheximide.[1] This specificity for cytoplasmic ribosomes makes it a valuable tool for dissecting cellular processes.

Quantitative Data: Efficacy and Cytotoxicity

While specific quantitative data for isocycloheximide is limited in the scientific literature, studies on its isomer, cycloheximide, provide a strong basis for estimating its potency. Comparative studies have shown that cycloheximide and isocycloheximide exhibit similar cytotoxic activities.[4] The following tables summarize the available quantitative data for cycloheximide, which can be considered indicative of the expected efficacy of isocycloheximide.

Table 1: IC50 Values for Cycloheximide in Protein and RNA Synthesis Inhibition

| Parameter | Cell Line/System | IC50 | Reference |

| Protein Synthesis Inhibition (in vivo) | Not Specified | 532.5 nM | [5] |

| RNA Synthesis Inhibition (in vivo) | Not Specified | 2880 nM | [5] |

| Anti-MERS-CoV Activity (in vitro) | Vero cells | 0.16 µM | [6] |

Table 2: Cytotoxicity IC50 Values for Cycloheximide in Various Cancer Cell Lines

| Cell Line | IC50 | Reference |

| CEM | 0.12 µM | [5] |

| 9L | 0.2 µM | [5] |

| SK-MEL-28 | 1 µM | [5] |

| HepG2 | 570 ± 510 nM | [7] |

Table 3: Antifungal Susceptibility of Cycloheximide

| Fungal Species | Susceptibility | Reference |

| Candida albicans | 12.5 µg/ml | [1] |

| Mycosphaerella graminicola | 47.2 µg/ml – 85.4 µg/ml | [1] |

| Saccharomyces cerevisiae | 0.05 µg/ml – 1.6 µg/ml | [1] |

Impact on Cellular Signaling Pathways

Inhibition of protein synthesis by compounds like isocycloheximide can have significant downstream effects on various cellular signaling pathways. These effects are often a secondary consequence of the depletion of short-lived regulatory proteins. Studies on cycloheximide have revealed its influence on key pathways such as the PI3K/AKT and MAPK/ERK pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, growth, and proliferation. Inhibition of protein synthesis with cycloheximide has been shown to induce the phosphorylation and activation of AKT, primarily through the PI3K pathway.[8] This activation can, in turn, affect the stability of downstream targets like the tumor suppressor p53 by promoting its degradation via the E3 ubiquitin ligase MDM2.[8]

Caption: Isocycloheximide's effect on the PI3K/AKT pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is involved in cell proliferation, differentiation, and survival. Cycloheximide has been shown to influence this pathway, in some cases potentiating ERK phosphorylation.[9] This can occur through the downregulation of MAPK Phosphatase-1 (MKP-1), a negative regulator of ERK.[9] Additionally, cycloheximide can affect actin cytoskeletal dynamics by suppressing signaling through the small GTPase RhoA.[10]

Caption: Isocycloheximide's influence on the MAPK/ERK pathway.

Experimental Protocols

The following protocols are generalized methods for investigating the effects of isocycloheximide on protein synthesis and cell viability. These protocols are based on established methods for cycloheximide and can be adapted for isocycloheximide.

In Vitro Translation Assay

This assay measures the direct inhibitory effect of isocycloheximide on protein synthesis in a cell-free system.[11]

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit

-

mRNA template (e.g., luciferase reporter mRNA)

-

Isocycloheximide stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Amino acid mixture (containing a labeled amino acid, e.g., [35S]-methionine)

-

Nuclease-free water

-

Microcentrifuge tubes

-

Incubator or water bath

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a master mix containing the in vitro translation extract, amino acid mixture (with labeled amino acid), and nuclease-free water according to the manufacturer's instructions.

-

Aliquot the master mix into microcentrifuge tubes.

-

Add varying concentrations of isocycloheximide (and a solvent control) to the tubes.

-

Initiate the translation reaction by adding the mRNA template.

-

Incubate the reactions at the recommended temperature (typically 30-37°C) for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by placing the tubes on ice or adding a stop solution provided in the kit.

-

Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Collect the precipitated proteins on a filter membrane.

-

Wash the filter membrane to remove unincorporated labeled amino acids.

-

Measure the radioactivity of the filter membrane using a scintillation counter or phosphorimager.

-

Plot the percentage of inhibition of protein synthesis against the concentration of isocycloheximide to determine the IC50 value.

References

- 1. Cycloheximide - Wikipedia [en.wikipedia.org]

- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cycloheximide | C15H23NO4 | CID 6197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cycloheximide and congeners as inhibitors of eukaryotic protein synthesis from endophytic actinomycetes Streptomyces sps. YIM56132 and YIM56141 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Cycloheximide | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]

- 7. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cycloheximide-induced cPLA(2) activation is via the MKP-1 down-regulation and ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cycloheximide Inhibits Actin Cytoskeletal Dynamics by Suppressing Signaling via RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

In Vitro Stability and Solubility of Isocycloheximide: A Technical Guide

Disclaimer: As of November 2025, publicly available experimental data on the in vitro stability and solubility of isocycloheximide is limited. This guide provides a framework for assessing these properties, drawing upon established methodologies and data for the closely related compound, cycloheximide. Researchers are strongly advised to conduct specific experimental validation for isocycloheximide.

Introduction

Isocycloheximide is a member of the piperidone family and a stereoisomer of cycloheximide. While both compounds share the same molecular formula (C15H23NO4), their distinct spatial arrangement of atoms can lead to differences in their physicochemical properties, including solubility and stability. Understanding these characteristics is paramount for researchers in drug development and life sciences to ensure accurate experimental design, reliable data interpretation, and appropriate formulation development. This technical guide outlines the core principles and methodologies for evaluating the in vitro stability and solubility of isocycloheximide.

Physicochemical Properties

| Property | Value (Isocycloheximide) | Value (Cycloheximide) | Data Source |

| Molecular Formula | C15H23NO4 | C15H23NO4 | PubChem[1] |

| Molecular Weight | 281.35 g/mol | 281.35 g/mol | PubChem[1][2] |

| CAS Number | 6746-42-5 | 66-81-9 | PubChem[1] |

| Appearance | Not specified | Colorless crystals or white to off-white crystalline powder | PubChem[2] |

Solubility Profile

Cycloheximide Solubility Data

| Solvent | Solubility | Temperature | Source |

| Water | 2.1 g/100 mL | 2 °C | PubChem[2] |

| Water | 20 mg/mL | Not specified | Cell Signaling Technology[3] |

| Water | 2.1 x 10⁻⁴ mg/L | 25 °C | PubChem[2] |

| Ethanol | Soluble | Not specified | Fisher Scientific[4] |

| Ethanol | ~25 mg/mL | Not specified | Cayman Chemical[5] |

| Methanol | Soluble | Not specified | Fisher Scientific[4] |

| Chloroform | Soluble | Not specified | Fisher Scientific[4] |

| Ether | Soluble | Not specified | Fisher Scientific[4] |

| Acetone | 33.0 g/100 mL | 20 °C | PubChem[2] |

| DMSO | ~20 mg/mL | Not specified | Cayman Chemical[5] |

| DMSO | 25 mg/mL | Not specified | Cell Signaling Technology[3] |

| Amyl Acetate | 7 g/100 mL | Not specified | PubChem[2] |

| Isopropyl Alcohol | 5.5 g/100 mL | 20 °C | PubChem[2] |

| Cyclohexanone | 19.0 g/100 mL | 20 °C | PubChem[2] |

| Saturated Hydrocarbons | Insoluble | Not specified | PubChem[2] |

| Petroleum Ether | Insoluble | Not specified | PubChem[2] |

Experimental Protocol for Solubility Determination (Saturation Shake-Flask Method)

This method is a standard approach to determine the equilibrium solubility of a compound.

-

Preparation of Solutions: Prepare saturated solutions by adding an excess amount of isocycloheximide to various solvents of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of isocycloheximide in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

In Vitro Stability

The stability of a compound in various in vitro systems is crucial for the interpretation of experimental results. Degradation can lead to a decrease in the active concentration of the compound, potentially affecting the accuracy of biological data.

Cycloheximide Stability Profile

-

pH Stability: Cycloheximide is reported to be stable in neutral and acidic solutions.[2] However, it is rapidly decomposed by alkali at room temperature.[2] Aqueous solutions are most stable in the pH range of 3 to 5, where they can be stable for several weeks.[6] At pH 7, boiling for one hour destroys its activity, though no significant loss is observed after 15 minutes at room temperature.[6]

-

Temperature Stability: Lyophilized cycloheximide is stable for at least two years when stored at -20°C.[3][7] In solution, it is recommended to use within 3 months to prevent loss of potency.[3][7] It is relatively heat-stable in acidic conditions, with no loss of activity after one hour of boiling at pH 2.[6]

-

Stock Solution Stability: It is recommended not to store aqueous solutions for more than one day.[5] For longer-term storage, aliquoting and freezing at -20°C is advised to avoid multiple freeze-thaw cycles.[7]

Experimental Protocol for In Vitro Stability Assessment

A common approach to assess in vitro stability is to incubate the compound in different matrices and monitor its concentration over time.

-

Incubation Matrices: Prepare solutions of isocycloheximide in relevant in vitro matrices, such as:

-

Phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.0, 7.4, 9.0).

-

Cell culture media (e.g., DMEM, RPMI-1640) with and without serum.

-

Microsomal or S9 fractions to assess metabolic stability.

-

-

Incubation Conditions: Incubate the samples at a constant temperature, typically 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Processing: Stop the reaction at each time point, for example, by adding a cold organic solvent like acetonitrile to precipitate proteins.

-

Quantification: Analyze the remaining concentration of isocycloheximide in each sample using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Plot the percentage of remaining isocycloheximide against time. From this data, the half-life (t½) of the compound in each matrix can be calculated.

Potential Signaling Pathway Interactions

Note: The following information is based on studies of cycloheximide, as specific signaling pathway data for isocycloheximide is not available. Given their structural similarity, it is plausible that isocycloheximide may have similar biological activities, but this requires experimental confirmation.

Cycloheximide is a well-known inhibitor of protein synthesis in eukaryotes. It exerts its effect by binding to the E-site of the 60S ribosomal subunit, thereby inhibiting translation elongation. This fundamental action has broad downstream consequences on various cellular signaling pathways that are dependent on de novo protein synthesis.

Conclusion and Recommendations

This technical guide provides a comprehensive overview of the methodologies required to assess the in vitro stability and solubility of isocycloheximide. Due to the current lack of specific experimental data for isocycloheximide, information for the related compound, cycloheximide, has been presented as a surrogate. It is imperative for researchers to:

-

Experimentally determine the solubility of isocycloheximide in aqueous buffers and relevant organic solvents.

-

Conduct comprehensive in vitro stability studies for isocycloheximide in various biological matrices to determine its half-life and degradation profile.

-

Investigate the biological activity of isocycloheximide , including its effects on protein synthesis and downstream signaling pathways, to understand its unique properties compared to cycloheximide.

By following the outlined protocols, researchers can generate the critical data needed to confidently utilize isocycloheximide in their studies and contribute to the body of knowledge on this compound.

References

- 1. Isocycloheximide | C15H23NO4 | CID 6604199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cycloheximide | C15H23NO4 | CID 6197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. Cycloheximide [wahoo.cns.umass.edu]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Cycloheximide | Cell Signaling Technology [cellsignal.com]

Potential Off-Target Effects of Isocycloheximide: A Technical Guide

Disclaimer: Direct experimental data on the off-target effects of Isocycloheximide is limited in publicly available literature. This guide summarizes the known on-target and off-target effects of its well-studied isomer, Cycloheximide (CHX) . Given their structural similarity, the off-target profile of Cycloheximide provides a strong predictive framework for the potential unintended biological activities of Isocycloheximide. Researchers should validate these potential effects for Isocycloheximide in their specific experimental systems.

Introduction

Isocycloheximide is a glutarimide antibiotic and an isomer of the widely used protein synthesis inhibitor, Cycloheximide. Both compounds are produced by the bacterium Streptomyces griseus. The primary, or "on-target," effect of Cycloheximide is the potent inhibition of eukaryotic protein synthesis. It achieves this by binding to the E-site of the 60S ribosomal subunit, which interferes with the translocation step of elongation, thereby halting peptide chain extension.[1] While this mechanism makes it a powerful tool for studying processes reliant on de novo protein synthesis, a growing body of evidence indicates that Cycloheximide possesses significant off-target activities that are independent of its effect on global translation.

These off-target effects can confound experimental results and have important implications for the development of any therapeutic agents based on this scaffold. This technical guide provides an in-depth overview of the key identified off-target effects of Cycloheximide, presenting quantitative data, detailed experimental methodologies, and visual summaries of the affected signaling pathways. This information is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential unintended cellular consequences of using Isocycloheximide.

Summary of On-Target and Potential Off-Target Activities

The activities of Cycloheximide can be categorized into its primary on-target effect and several distinct off-target effects. These are summarized below and detailed in subsequent sections.

| Activity Type | Target/Process | Observed Effect |

| On-Target | Eukaryotic Ribosome (60S E-site) | Inhibition of translational elongation |

| Off-Target | Apoptosis Signaling | Induction of FADD-dependent apoptosis |

| Off-Target | Cytoskeletal Dynamics | Suppression of RhoA GTPase activation |

| Off-Target | Survival Signaling | Activation of the PI3K/AKT pathway |

| Off-Target | Gene Expression | Transcriptional upregulation of specific gene sets |

Detailed Analysis of Potential Off-Target Effects

Induction of FADD-Dependent Apoptosis

Beyond simply creating a cellular environment where the loss of short-lived anti-apoptotic proteins leads to cell death, Cycloheximide actively engages specific apoptotic signaling pathways.

Mechanism: Cycloheximide has been shown to induce apoptosis through a mechanism dependent on the Fas-Associated Death Domain (FADD) adaptor protein.[2] This effect can be independent of death receptor (e.g., Fas, TNFR1) ligation.[2] A key mechanism is the rapid downregulation of the labile anti-apoptotic protein c-FLIP (cellular FLICE-inhibitory protein) .[3][4] The loss of c-FLIP, an inhibitor of Caspase-8, allows for the assembly of a functional Death-Inducing Signaling Complex (DISC) upon FADD activation, leading to Caspase-8 cleavage and the initiation of the caspase cascade. Cycloheximide also sensitizes cells to apoptosis induced by ligands like TNF-α and TRAIL.[4][5]

Quantitative Data:

| Compound | Cell Line | Concentration | Effect |

| Cycloheximide | Jurkat T-cells | 1-10 µg/mL | Induction of apoptosis, PARP cleavage |

| Cycloheximide | CEM C7 T-cells | 1 µg/mL | Induction of apoptosis |

| Cycloheximide | Hank-1 (NK/T-cell lymphoma) | 10 µg/mL | Sensitization to Fas-mediated apoptosis |

| Cycloheximide | COLO 205 (colorectal cancer) | 5 µg/mL | Sensitization to TNF-α-induced apoptosis |

Signaling Pathway Diagram:

Caption: Cycloheximide-induced FADD-dependent apoptosis.

Suppression of RhoA Signaling and Cytoskeletal Disruption

Cycloheximide has been observed to cause rapid morphological changes in cells, including the withdrawal of pseudopodia and cell rounding. This has been linked to a direct impact on the actin cytoskeleton.

Mechanism: This effect is mediated, at least in part, by the suppression of the activation of RhoA , a small GTPase that is a master regulator of the actin cytoskeleton.[6] By preventing RhoA activation, Cycloheximide disrupts the formation of actin stress fibers and focal adhesions, leading to a collapse of the normal cytoskeletal architecture. This subsequently impairs processes that depend on a dynamic actin cytoskeleton, such as cell motility and fluid-phase endocytosis.[6]

Signaling Pathway Diagram:

Caption: Suppression of the RhoA signaling pathway by Cycloheximide.

Activation of the PI3K/AKT Survival Pathway

Paradoxically, while being able to induce apoptosis, Cycloheximide can also activate pro-survival signaling pathways.

Mechanism: The inhibition of protein synthesis by Cycloheximide has been shown to induce the phosphorylation and activation of AKT (Protein Kinase B) .[7] This activation is primarily mediated through the Phosphoinositide 3-kinase (PI3K) pathway, as it can be blocked by PI3K inhibitors like LY294002.[7] Activated AKT can then phosphorylate a range of downstream substrates, including the E3 ubiquitin ligase MDM2, which in turn can promote the degradation of the tumor suppressor p53. This finding suggests a complex feedback mechanism where the cellular stress of translation inhibition triggers a pro-survival response. It also highlights a critical caveat for using Cycloheximide in protein half-life studies, as it can alter protein degradation rates through this off-target signaling activation.[7]

Signaling Pathway Diagram:

Caption: Activation of the PI3K/AKT pathway by Cycloheximide.

Alteration of Gene Expression

A significant and often overlooked off-target effect of Cycloheximide is its ability to cause the "superinduction" of a wide range of genes.

Mechanism: Instead of a universal shutdown of cellular activity, Cycloheximide treatment leads to the rapid transcriptional upregulation of hundreds of genes. This includes immediate-early genes (e.g., c-fos, c-myc) and, notably, a large cohort of genes involved in ribosome biogenesis (ribi genes).[8][9] This phenomenon complicates the use of Cycloheximide as a simple tool to study the necessity of protein synthesis for a given process, as the observed effects may be due to the upregulation of specific transcripts rather than the general block on translation. In yeast, this transcriptional response has been shown to be dependent on the TORC1 signaling pathway .[9][10]

Experimental Protocols

Cycloheximide (CHX) Chase Assay for Protein Stability

This assay is the most common application of Cycloheximide's on-target effect but is crucial to understand as its off-target effects can interfere with the results.

Objective: To determine the half-life of a target protein.

Methodology:

-

Cell Culture: Plate cells (e.g., A549, HEK293) to reach 80-90% confluency on the day of the experiment.[11]

-

CHX Treatment: Prepare a stock solution of Cycloheximide (e.g., 50 mg/mL in DMSO). Remove the culture medium and replace it with fresh medium containing the final desired concentration of CHX (typically ranging from 50-300 µg/mL, which must be optimized per cell line).[11][12]

-

Time Course Collection: Immediately after adding CHX, harvest the first time point (t=0). Continue to harvest cells at subsequent time points (e.g., 1, 2, 4, 8, 12, 24 hours).

-

Lysis: Wash harvested cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blot Analysis: Normalize the total protein loaded for each time point (e.g., 30-50 µg). Perform SDS-PAGE followed by Western blotting using a primary antibody against the protein of interest and a loading control (e.g., β-actin).

-

Data Analysis: Quantify the band intensity for the target protein at each time point. Normalize these values to the loading control. Plot the relative protein abundance against time to calculate the protein's half-life.

Experimental Workflow Diagram:

Caption: Workflow for a Cycloheximide (CHX) Chase Assay.

Assessing Off-Target Signaling Activation

Objective: To determine if Isocycloheximide activates pathways such as PI3K/AKT.

Methodology:

-

Cell Treatment: Culture cells and treat with Isocycloheximide at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

-

Lysis and Western Blot: Lyse cells as described above. Perform Western blot analysis using antibodies specific to the phosphorylated (active) forms of key signaling proteins (e.g., anti-phospho-AKT Ser473) and antibodies for the total protein levels of these targets.

-

Inhibitor Studies: To confirm the pathway, pre-treat cells with a specific inhibitor (e.g., the PI3K inhibitor LY294002) for 1-2 hours before adding Isocycloheximide.[7] Assess if the inhibitor blocks the Isocycloheximide-induced phosphorylation.

-

Microscopy: To assess cytoskeletal effects, treat cells with Isocycloheximide and then fix, permeabilize, and stain for F-actin (e.g., using phalloidin conjugates) and view via fluorescence microscopy.[6]

Conclusion and Recommendations

While Isocycloheximide is a valuable tool for inhibiting protein synthesis, researchers must be acutely aware of its potential off-target effects, as extrapolated from extensive studies on its isomer, Cycloheximide. These effects, including the induction of specific apoptotic pathways, modulation of cytoskeletal and survival signaling, and paradoxical gene upregulation, are not merely secondary consequences of translation arrest. They represent distinct biochemical activities that can significantly influence experimental outcomes.

Recommendations for Researchers:

-

Use the lowest effective concentration: Titrate Isocycloheximide to find the minimum concentration required to sufficiently inhibit protein synthesis in your system to minimize off-target effects.

-

Employ multiple controls: When studying a process, use alternative translation inhibitors with different mechanisms (e.g., puromycin, harringtonine) to ensure the observed phenotype is due to the inhibition of protein synthesis and not an off-target effect specific to the glutarimide scaffold.

-

Validate key findings: If using Isocycloheximide to implicate a role for a short-lived protein, consider validating the finding with an orthogonal method, such as siRNA or CRISPR-mediated gene knockdown.

-

Monitor for off-target signatures: When interpreting results, be mindful of the known off-target signatures, such as AKT phosphorylation or changes in cell morphology, and assess these endpoints where appropriate.

By maintaining a critical perspective and implementing rigorous controls, scientists can continue to leverage the power of Isocycloheximide while mitigating the risks of data misinterpretation arising from its potential off-target activities.

References

- 1. Cycloheximide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Resistance to Fas-mediated apoptosis is restored by cycloheximide through the downregulation of cellular FLIPL in NK/T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cycloheximide-mediated sensitization to TNF-alpha-induced apoptosis in human colorectal cancer cell line COLO 205; role of FLIP and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of death receptor-mediated gene induction by a cycloheximide-sensitive factor occurs at the level of or upstream of Fas-associated death domain protein (FADD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cycloheximide Inhibits Actin Cytoskeletal Dynamics by Suppressing Signaling via RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of cycloheximide on the expression of cell cycle dependent genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Cycloheximide can distort measurements of mRNA levels and translation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

Isocycloheximide's Differential Impact on Eukaryotic and Prokaryotic Cells: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of isocycloheximide, a potent inhibitor of protein synthesis, detailing its mechanism of action and profound differential effects on eukaryotic versus prokaryotic cells. This document is intended for researchers, scientists, and drug development professionals engaged in molecular biology, microbiology, and oncology.

Executive Summary

Isocycloheximide, a stereoisomer of cycloheximide, is a glutarimide antibiotic that selectively inhibits protein synthesis in eukaryotic organisms.[1] This selectivity stems from its specific interaction with the 80S ribosome, a key component of the eukaryotic translation machinery, while having minimal to no effect on the 70S ribosomes found in prokaryotes. This document elucidates the molecular basis for this differential activity, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for its study, and explores its influence on eukaryotic signaling pathways. The information herein is critical for the application of isocycloheximide as a research tool and for its potential consideration in therapeutic development.

Mechanism of Action: Targeting the Eukaryotic Ribosome

The primary mechanism of action for isocycloheximide, much like its isomer cycloheximide, is the inhibition of the elongation step of protein synthesis.[2][3] This is achieved by binding to the E-site (exit site) of the 60S subunit of the eukaryotic 80S ribosome.[4][5] This binding event physically obstructs the translocation of deacylated tRNA from the P-site to the E-site, thereby stalling the ribosome and preventing the polypeptide chain from elongating.[2][5]

The specificity of isocycloheximide for eukaryotic cells is a direct consequence of the structural differences between eukaryotic and prokaryotic ribosomes.[6][7] Prokaryotic cells possess 70S ribosomes (composed of 50S and 30S subunits), which have a different architecture at the E-site, preventing the effective binding of isocycloheximide and rendering them resistant to its effects.[8][9] This selective inhibition is a cornerstone of its utility in molecular biology research, allowing for the specific shutdown of eukaryotic protein synthesis. Notably, mitochondrial ribosomes, which are more similar to prokaryotic ribosomes, are also resistant to cycloheximide.[2]

Figure 1: Mechanism of Isocycloheximide's Selective Inhibition.

Quantitative Data: Inhibitory Concentrations

The following table summarizes the cytotoxic and inhibitory concentrations of cycloheximide and its isomers against various eukaryotic cell lines. Direct comparative data for isocycloheximide against prokaryotes is not widely available, which is consistent with its known lack of activity. One study found that cycloheximide and isocycloheximide possess similar cytotoxic activities against human cancer cell lines.[1]

| Compound | Target Organism/Cell Line | Assay Type | Concentration (IC50/Ki) | Reference |

| Cycloheximide | Vero (Monkey Kidney) Cells | Cytotoxicity | 0.16 µM (for MERS-CoV activity) | [8] |

| Vero (Monkey Kidney) Cells | Cytotoxicity | 530 nM | [10] | |

| HeLa (Human Cervical Cancer) | Cytotoxicity | 532.5 nM | [10] | |

| CEM (Human T-cell Leukemia) | Cytotoxicity | 120 nM | [10] | |

| SK-MEL-28 (Human Melanoma) | Anticancer Activity | 1 µM | [11] | |

| Saccharomyces cerevisiae | Antifungal | 0.05 - 1.6 µg/ml | [2] | |

| Candida albicans | Antifungal | 12.5 µg/ml | [2] | |

| hFKBP12 (Human PPIase) | Competitive Inhibition | Ki = 3.4 µM | [8] | |

| Isocycloheximide | Human Cancer Cell Lines | Cytotoxicity | Similar to Cycloheximide | [1] |

| Cycloheximide | Escherichia coli | Protein Synthesis | No effect | [9] |

| Cycloheximide | Anaerobic Bacteria | Growth Inhibition | Inhibited at 50 mg/L | [12] |

Note: While one study showed inhibition of anaerobic bacteria at high concentrations, this is not due to the primary mechanism of ribosome inhibition and is considered a secondary, non-specific effect.[12]

Experimental Protocols

Cycloheximide (CHX) Chase Assay for Protein Half-life Determination

This assay is widely used to determine the stability of a protein by inhibiting new protein synthesis and observing the degradation of the existing protein pool over time.[13][14][15]

Materials:

-

Cultured eukaryotic cells expressing the protein of interest.

-

Complete cell culture medium.

-

Cycloheximide (stock solution in DMSO, e.g., 50 mg/mL).[16][17]

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA or Bradford protein assay reagents.

-

SDS-PAGE and Western blotting reagents and equipment.

-

Primary antibody against the protein of interest.

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescence substrate.

Procedure:

-

Cell Seeding: Seed an equal number of cells into multiple culture dishes or wells of a multi-well plate. Allow cells to adhere and grow overnight.

-

CHX Treatment:

-

For the zero time point (t=0), lyse the cells immediately before adding CHX.

-

To the remaining dishes, add cycloheximide to the culture medium to a final concentration effective for the cell line used (typically 50-300 µg/mL).[15]

-

-

Time Course Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells.

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer with protease inhibitors to each dish.

-

Incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration of each sample.

-

Western Blotting:

-

Normalize the protein concentration for all samples.

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the primary antibody for the protein of interest and a loading control (e.g., actin or tubulin).

-

Incubate with the appropriate secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[14] Normalize the intensity of the target protein to the loading control for each time point. Plot the relative protein level against time to determine the protein's half-life.

Figure 2: Workflow for a Cycloheximide (CHX) Chase Assay.

Effects on Eukaryotic Signaling Pathways

Beyond its direct role in halting protein synthesis, cycloheximide has been observed to modulate several key signaling pathways, often as a secondary consequence of translational arrest or through off-target effects. It is crucial for researchers to be aware of these effects to avoid misinterpretation of experimental results.[18][19]

MEK/ERK Pathway Activation

In 3T3-L1 adipocytes, cycloheximide has been shown to stimulate the expression of the Suppressor of Cytokine Signaling-3 (SOCS-3) gene.[20] This stimulation is dependent on the MEK1/ERK signaling pathway. Treatment with MEK1 inhibitors, such as U0126 and PD98059, reduces the cycloheximide-stimulated increase in SOCS-3 mRNA, indicating that a functional MEK1/ERK pathway is necessary for this effect.[20]

Figure 3: Cycloheximide-induced SOCS-3 expression via MEK/ERK.

Induction of Apoptosis

Cycloheximide can induce apoptosis in various cell types, including T cells.[8] This process has been shown to be mediated through a Fas-associated death domain (FADD)-dependent mechanism.[4] It is often used in combination with other agents like Tumor Necrosis Factor (TNF) to synergistically induce cell death.[4]

Modulation of Actin Cytoskeleton

Studies in yeast and mammalian cells have revealed that cycloheximide can disrupt the filamentous actin cytoskeleton.[21] This effect is mediated, at least in part, by the suppression of the small GTPase RhoA signaling pathway, which is a key regulator of actin dynamics.[21]

Regulation of mTOR and TORC1 Signaling

Cycloheximide can activate the mTOR signaling pathway in some cell types, a pathway central to cell growth and proliferation.[22] Additionally, under nutrient-limiting conditions in yeast, cycloheximide can induce the transcriptional upregulation of genes involved in ribosome biogenesis, an effect that requires TORC1 signaling.[23]

Conclusion

Isocycloheximide and its congeners are powerful tools in molecular and cellular biology due to their potent and selective inhibition of eukaryotic protein synthesis. This selectivity, rooted in the structural divergence of eukaryotic and prokaryotic ribosomes, allows for precise experimental control. However, for professionals in research and drug development, it is imperative to consider the broader cellular impact of these compounds, including their influence on critical signaling pathways. A thorough understanding of both the on-target and off-target effects of isocycloheximide is essential for the rigorous design and accurate interpretation of experimental outcomes.

References

- 1. Cycloheximide and congeners as inhibitors of eukaryotic protein synthesis from endophytic actinomycetes Streptomyces sps. YIM56132 and YIM56141 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloheximide - Wikipedia [en.wikipedia.org]

- 3. Deciphering the Relationship Between Cycloheximides Structures and Their Different Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cycloheximide | Cell Signaling Technology [cellsignal.com]

- 5. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Eukaryotic vs. Prokaryotic Cells | Key Differences Explained | Britannica [britannica.com]

- 8. rndsystems.com [rndsystems.com]

- 9. CYCLOHEXIMIDE: ASPECTS OF INHIBITION OF PROTEIN SYNTHESIS IN MAMMALIAN CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. selleckchem.com [selleckchem.com]

- 12. Inadequacy of the Eucaryote Inhibitor Cycloheximide in Studies of Protozoan Grazing on Bacteria at the Freshwater-Sediment Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. doaj.org [doaj.org]

- 14. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 15. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cycloheximide Is Not a Specific Inhibitor of Protein Synthesis in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cycloheximide is not a specific inhibitor of protein synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cycloheximide stimulates suppressor of cytokine signaling-3 gene expression in 3T3-L1 adipocytes via the extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cycloheximide Inhibits Actin Cytoskeletal Dynamics by Suppressing Signaling via RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

Preliminary Studies on Isocycloheximide Cytotoxicity: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current landscape of preliminary studies on the cytotoxicity of Isocycloheximide. Following a comprehensive review of available scientific literature, it is evident that there is a significant lack of specific research on the cytotoxic properties of Isocycloheximide. The majority of existing studies focus on its isomer, Cycloheximide (CHX), a well-documented protein synthesis inhibitor. This document summarizes the challenges in sourcing data for Isocycloheximide, provides an overview of the known cytotoxic effects of the related compound Cycloheximide for contextual understanding, and outlines a potential strategic approach for initiating preliminary cytotoxic studies on Isocycloheximide.

Introduction: The Isocycloheximide Data Gap

Isocycloheximide, a stereoisomer of Cycloheximide, is a compound of interest for its potential biological activities. However, a thorough search of scientific databases and literature reveals a notable absence of dedicated studies on its cytotoxicity. While chemical identifiers such as its CAS number (6746-42-5) are available, this has not translated into a body of research on its effects on cell viability, proliferation, or the underlying molecular mechanisms.[1]

This information gap presents a significant challenge for researchers and drug development professionals seeking to evaluate the therapeutic potential or toxicological profile of Isocycloheximide. The subsequent sections of this guide will address this gap by providing relevant context from the extensively studied Cycloheximide and proposing a framework for future research.

Contextual Overview: The Cytotoxicity of Cycloheximide (CHX)